![molecular formula C14H10ClNO2 B14158335 1-chloro-2-[(E)-2-(4-nitrophenyl)ethenyl]benzene CAS No. 3808-66-0](/img/structure/B14158335.png)
1-chloro-2-[(E)-2-(4-nitrophenyl)ethenyl]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-2-[(E)-2-(4-nitrophenyl)ethenyl]benzene is an organic compound that belongs to the class of substituted benzenes It features a benzene ring substituted with a chlorine atom and a vinyl group that is further substituted with a nitrophenyl group
準備方法
The synthesis of 1-chloro-2-[(E)-2-(4-nitrophenyl)ethenyl]benzene typically involves the following steps:
Starting Materials: The synthesis begins with benzene derivatives such as 1-chlorobenzene and 4-nitrobenzaldehyde.
Reaction Conditions: The key reaction is a Wittig reaction, where the aldehyde group of 4-nitrobenzaldehyde reacts with a phosphonium ylide derived from 1-chlorobenzene. This reaction is typically carried out in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like tetrahydrofuran (THF).
Industrial Production: On an industrial scale, the production may involve continuous flow reactors to ensure better control over reaction conditions and yield optimization.
化学反応の分析
1-Chloro-2-[(E)-2-(4-nitrophenyl)ethenyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using reagents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce the nitro group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur, where the chlorine atom can be replaced by other substituents using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
科学的研究の応用
1-Chloro-2-[(E)-2-(4-nitrophenyl)ethenyl]benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drugs targeting specific molecular pathways.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 1-chloro-2-[(E)-2-(4-nitrophenyl)ethenyl]benzene involves its interaction with various molecular targets:
Molecular Targets: The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The vinyl group allows for conjugation with other molecules, enhancing its reactivity.
Pathways Involved: The compound can participate in electron transfer reactions, influencing redox pathways within cells. Its ability to undergo substitution reactions also makes it a versatile intermediate in metabolic pathways.
類似化合物との比較
1-Chloro-2-[(E)-2-(4-nitrophenyl)ethenyl]benzene can be compared with other similar compounds:
1-Chloro-2-ethylbenzene: This compound lacks the nitrophenyl group, making it less reactive in certain chemical reactions.
1-Chloro-4-ethylbenzene: Similar to 1-chloro-2-ethylbenzene but with the chlorine atom in a different position, affecting its reactivity and applications.
1-Chloro-2-(chloromethyl)benzene: This compound has a chloromethyl group instead of a vinyl group, leading to different chemical properties and uses.
特性
CAS番号 |
3808-66-0 |
|---|---|
分子式 |
C14H10ClNO2 |
分子量 |
259.69 g/mol |
IUPAC名 |
1-chloro-2-[(E)-2-(4-nitrophenyl)ethenyl]benzene |
InChI |
InChI=1S/C14H10ClNO2/c15-14-4-2-1-3-12(14)8-5-11-6-9-13(10-7-11)16(17)18/h1-10H/b8-5+ |
InChIキー |
KCVCIRLBAPTBEF-VMPITWQZSA-N |
異性体SMILES |
C1=CC=C(C(=C1)/C=C/C2=CC=C(C=C2)[N+](=O)[O-])Cl |
正規SMILES |
C1=CC=C(C(=C1)C=CC2=CC=C(C=C2)[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


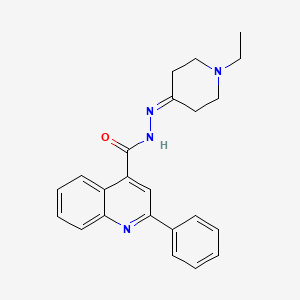
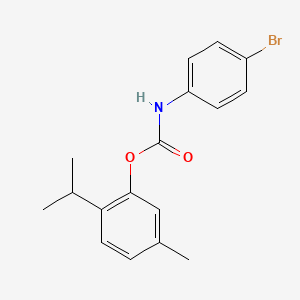
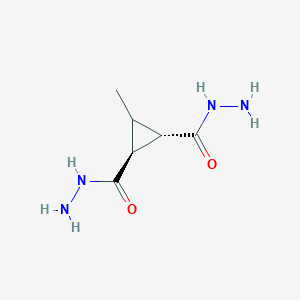
![10-(2,4-Dimethylphenyl)-5-pyridin-3-yl-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene](/img/structure/B14158270.png)
![4-[4-(4-fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]-9-methyl-5H-pyrimido[5,4-b]indole](/img/structure/B14158278.png)
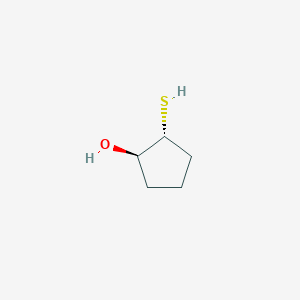

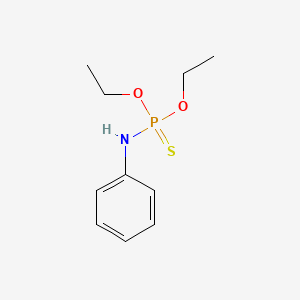
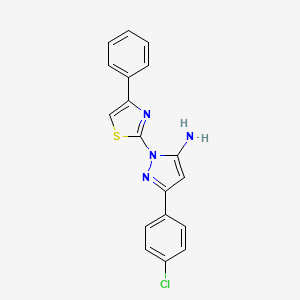
![(5E)-5-[1-(oxolan-2-ylmethylamino)ethylidene]-1-phenyl-1,3-diazinane-2,4,6-trione](/img/structure/B14158323.png)

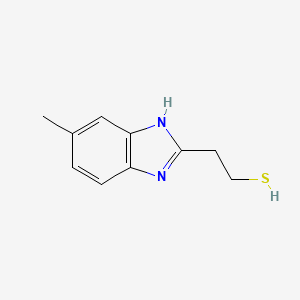
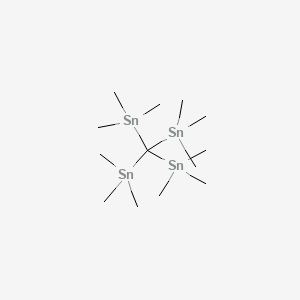
![N-[(2-cyanophenyl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B14158368.png)
